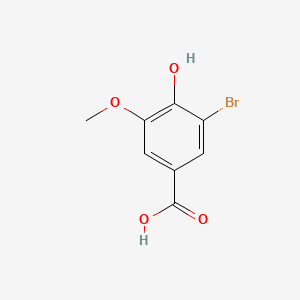

3-Bromo-4-hydroxy-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOVBTMEPVEFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212630 | |

| Record name | 5-Bromovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-52-3 | |

| Record name | 3-Bromo-4-hydroxy-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6324-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromovanillic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-hydroxy-5-methoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a pivotal intermediate in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The primary focus is on the electrophilic aromatic substitution of vanillic acid, a robust and efficient route. An alternative two-step pathway commencing from vanillin is also explored. This guide emphasizes scientific integrity, providing mechanistic insights and self-validating protocols grounded in authoritative references.

Introduction and Significance

This compound, also known as 5-bromovanillic acid, is a highly functionalized aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core substituted with bromine, hydroxyl, and methoxy groups, presents multiple reactive sites for strategic molecular development. This versatility makes it a valuable building block for synthesizing complex molecules, particularly in the development of novel therapeutic agents.[2][3] The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, while the carboxylic acid and phenolic hydroxyl groups offer handles for derivatization, enabling the modulation of physicochemical properties for drug design.[4] Understanding its synthesis is therefore critical for its application in advanced chemical research.

Primary Synthesis Pathway: Direct Bromination of Vanillic Acid

The most direct and widely employed method for synthesizing this compound is through the electrophilic aromatic substitution of vanillic acid. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as an ideal and readily available starting material, being the oxidized form of the naturally abundant compound, vanillin.[5]

Mechanistic Rationale and Regioselectivity

The success of this synthesis hinges on controlling the regiochemistry of the bromination reaction. The aromatic ring of vanillic acid is substituted with three distinct functional groups, each exerting an electronic and steric influence on the incoming electrophile (Br⁺).[6]

-

Hydroxyl (-OH) Group: A strongly activating ortho-, para- director due to its ability to donate electron density to the ring via resonance.

-

Methoxy (-OCH₃) Group: An activating ortho-, para- director, also through resonance donation of its lone pair electrons.

-

Carboxylic Acid (-COOH) Group: A deactivating meta- director due to its electron-withdrawing inductive and resonance effects.

The potent activating effects of the hydroxyl and methoxy groups dominate the directing influence, making the ring highly susceptible to electrophilic attack.[7] They work in concert to direct the incoming bromine atom to the position ortho to the hydroxyl group and meta to the carboxylic acid (C5 position). This position is electronically enriched and sterically accessible, leading to the highly regioselective formation of the desired product.

Sources

A Technical Guide to the Probable Natural Occurrence and Significance of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid

Abstract

This technical guide addresses the natural occurrence of 3-Bromo-4-hydroxy-5-methoxybenzoic acid, a member of the bromophenol class of compounds. While direct isolation of this specific molecule from a natural source is not prominently documented in current scientific literature, a substantial body of evidence points to its high probability as a marine-derived natural product. This guide synthesizes the available data on closely related structures, proposes a plausible biosynthetic pathway, outlines a comprehensive methodology for its targeted isolation from marine algae, and discusses its potential biological significance based on analogous compounds. This document is intended for researchers in natural product chemistry, marine biotechnology, and drug development who are focused on identifying novel bioactive molecules.

Introduction: The Case for a Putative Natural Product

This compound (syringic acid, 5-bromo-) is a halogenated aromatic carboxylic acid. Its structure is a derivative of vanillic acid, a common plant and algal metabolite. The family of brominated phenols, or bromophenols, represents a large and structurally diverse class of secondary metabolites, predominantly found in marine organisms.[1] These compounds are especially characteristic of red algae (Rhodophyta), particularly within the family Rhodomelaceae.[2]

While the related compound 3,5-Dibromo-4-methoxybenzoic acid has been successfully isolated from marine sponges like Amphimedon sp. and Psammaplysilla purpurea, and the simpler 3-Bromo-4-hydroxybenzoic acid is a known algal metabolite, the specific mono-brominated title compound remains an elusive, yet highly probable, natural product.[3][4] Its chemical structure is a logical intermediate in the biosynthesis of more heavily halogenated analogues, making it a prime target for discovery.

Proposed Biosynthesis: The Role of Vanadium Bromoperoxidase

The biosynthesis of bromophenols in marine algae is catalyzed by a class of enzymes known as vanadium-dependent bromoperoxidases (V-BPOs).[5] These enzymes are responsible for the vast majority of natural organobromine compounds in the marine environment.[6] The catalytic cycle involves the oxidation of bromide ions (Br-), readily available in seawater, by hydrogen peroxide (H2O2), which is a byproduct of photosynthesis.[6][7] This generates a highly reactive electrophilic bromine species (often represented as "Br+"), which then attacks an electron-rich aromatic ring.[7]

For this compound, the most logical biosynthetic precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid), a common phenolic acid. The proposed pathway is a single, enzyme-mediated electrophilic aromatic substitution.

Proposed Biosynthetic Pathway:

-

Precursor: Vanillic acid (4-hydroxy-3-methoxybenzoic acid).

-

Enzyme: Vanadium Bromoperoxidase (V-BPO).

-

Substrates: H₂O₂, Br⁻ (from seawater).

-

Reaction: The V-BPO enzyme activates bromide. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillic acid ring direct the electrophilic bromination to the ortho and para positions. The position para to the hydroxyl group is already occupied by the carboxylic acid. The position ortho to the hydroxyl and meta to the carboxyl group (C5) is sterically accessible and electronically activated, making it the most probable site for bromination.

Caption: Proposed biosynthesis of the target compound via V-BPO.

Evidence from Structurally Related Natural Products

The argument for the natural occurrence of this compound is significantly strengthened by the confirmed isolation of numerous closely related analogues from various marine organisms. These compounds share the same core phenolic scaffold and biosynthetic origin.

| Compound Name | Structure | Natural Source(s) | Phylum |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Brominated Protocatechuic Aldehyde | Polysiphonia morrowii, Rhodomela confervoides[8][9][10] | Rhodophyta (Red Algae) |

| 3,5-Dibromo-4-methoxybenzoic acid | Dibrominated Anisic Acid Derivative | Amphimedon sp., Psammaplysilla purpurea[3] | Porifera (Sponges) |

| 3-Bromo-4-hydroxybenzoic acid | Brominated PHBA | Leathesia marina[4] | Ochrophyta (Brown Algae) |

| Multiple Bromophenols | Various | Rhodomela confervoides[11] | Rhodophyta (Red Algae) |

Protocol for Targeted Isolation and Purification

This section provides a comprehensive, field-proven protocol for the extraction and purification of bromophenols from marine red algae, which would be the primary target for isolating this compound.

Rationale: The protocol is designed to efficiently extract semi-polar phenolic compounds while systematically removing unwanted constituents like lipids, pigments, and highly polar salts. The use of multiple chromatographic steps ensures the separation of structurally similar compounds to achieve high purity.

Caption: Workflow for the isolation of bromophenols from marine algae.

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect fresh red algae (e.g., Vidalia, Polysiphonia).

-

Immediately rinse with fresh water to remove salts and epiphytes.

-

Freeze-dry (lyophilize) the biomass to preserve chemical integrity.

-

Grind the dried biomass into a fine powder to maximize surface area for extraction.

-

-

Extraction:

-

Rationale: A mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) is effective for extracting a broad range of semi-polar metabolites like bromophenols.

-

Macerate the algal powder in the MeOH/DCM solvent system (1:10 w/v) at room temperature for 24 hours with constant stirring. Repeat three times.

-

Alternatively, for greater efficiency, perform a Soxhlet extraction for 8-12 hours.

-

-

Concentration:

-

Pool the solvent extracts and filter to remove solid biomass.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at <40°C to yield a crude organic extract.

-

-

Solvent Partitioning:

-

Rationale: This step separates non-polar lipids and pigments from the desired semi-polar phenolic compounds.

-

Dissolve the crude extract in 90% aqueous methanol.

-

Partition this solution against an equal volume of n-hexane.

-

Repeat the hexane wash three times. Discard the hexane layers (containing lipids). The bromophenols will remain in the more polar aqueous methanol layer.

-

Evaporate the aqueous methanol layer to dryness.

-

-

Primary Chromatography (Silica Gel):

-

Rationale: Silica gel separates compounds based on polarity. A gradient elution allows for the sequential separation of different compound classes.

-

Adsorb the extract onto a small amount of silica gel and load it onto a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with vanillin-sulfuric acid reagent.

-

-

Secondary Chromatography (Sephadex LH-20):

-

Rationale: Sephadex LH-20 is a size-exclusion and adsorption gel that is excellent for separating phenolic compounds from each other and from remaining pigments.

-

Pool the promising fractions from the silica column.

-

Dissolve the pooled fraction in methanol and apply to a Sephadex LH-20 column, eluting with 100% methanol. This step effectively removes residual chlorophyll and separates compounds by size and aromaticity.

-

-

Final Purification (HPLC):

-

Rationale: High-Performance Liquid Chromatography (HPLC) with a C18 (reversed-phase) column provides high-resolution separation required to isolate the pure compound.

-

Subject the purified fractions from the Sephadex column to preparative or semi-preparative RP-HPLC.

-

Use a gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks for carboxylic acids.

-

Monitor the elution with a UV-Vis detector (phenols typically absorb around 280 nm).

-

Collect the peak corresponding to the target molecule and verify its purity and structure using LC-MS, NMR spectroscopy.

-

Predicted Biological Activity and Significance

The biological activity of this compound can be inferred from its close structural analogues. Bromophenols as a class are known for a wide spectrum of bioactivities.

-

Antioxidant and Cytoprotective Effects: The related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) is a potent antioxidant that protects skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[8][12] The phenolic hydroxyl group on the target molecule is a key pharmacophore for radical scavenging activity.

-

Anti-inflammatory Properties: BDB has been shown to suppress inflammation in keratinocytes, suggesting potential applications in dermatology for conditions like atopic dermatitis.[10][13]

-

Anti-diabetic Potential: Several bromophenols isolated from Rhodomela confervoides have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are important targets in the management of type 2 diabetes.[11]

-

Antiviral Activity: Extracts of Polysiphonia morrowii and its constituent bromophenols have shown antiviral effects against fish pathogenic viruses.[8][11]

The unique combination of a bromine atom, a free phenolic hydroxyl, and a carboxylic acid group makes this compound a compelling candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays.

Conclusion

While the definitive isolation of this compound from a natural source remains to be formally reported, the evidence is overwhelmingly in favor of its existence as a marine metabolite. Its structure is a logical product of the well-established V-BPO biosynthetic pathway acting on a common precursor. The confirmed presence of numerous, closely related bromophenols in red algae and sponges provides a strong rationale for its targeted discovery. The protocols and insights provided in this guide offer a strategic framework for researchers to pursue the isolation of this compound and unlock its potential therapeutic value.

References

A consolidated list of all sources cited within this technical guide is provided below.

-

Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

-

Ko, H. J., et al. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(4), 229. Available from: [Link]

-

Jayasinghe, A. M. K., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... ResearchGate. Available from: [Link]

-

Rodrigues, D., et al. (2022). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs. Available from: [Link]

-

Wikipedia. (n.d.). Vanadium bromoperoxidase. Retrieved from: [Link]

-

Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. Available from: [Link]

-

Jayasinghe, A. M. K., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 20(9), 563. Available from: [Link]

-

Carter-Franklin, J. N., & Butler, A. (2004). Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products. Journal of the American Chemical Society, 126(46), 15060-15066. Available from: [Link]

-

ResearchGate. (n.d.). Chemical constituents in leaves of Magnolia officinalis var. biloba. Retrieved from: [Link]

-

Springer. (n.d.). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Retrieved from: [Link]

-

Abe, T., et al. (2022). Characterization of vanadium-dependent bromoperoxidases involved in the production of brominated sesquiterpenes by the red alga Laurencia okamurae. Bioscience, Biotechnology, and Biochemistry, 86(9), 1246-1254. Available from: [Link]

-

Jayasinghe, A. M. K., et al. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 20(9), 563. Available from: [Link]

-

ResearchGate. (n.d.). Vanadium-dependent bromoperoxidases from Gracilaria algae. Retrieved from: [Link]

-

Bektas, H., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 43(4), 1149-1163. Available from: [Link]

-

Wever, R., & van der Horst, M. A. (2013). The role of vanadium haloperoxidases in the formation of volatile brominated compounds and their impact on the environment. Dalton Transactions, 42(33), 11791-11799. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from: [Link]

-

Ko, H. J., et al. (2019). Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(4), 229. Available from: [Link]

-

MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Article Version Notes - 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from <i>Polysiphonia morrowii</i> Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | MDPI [mdpi.com]

- 11. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]

- 12. Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Design, Synthesis, and Application of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Structural Analogs

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxy-5-methoxybenzoic acid, a key structural scaffold in medicinal chemistry. As a derivative of the naturally occurring vanillic acid, this compound offers a unique combination of reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and a bromine atom—that serve as versatile handles for chemical modification.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the rational design of structural analogs, detailed synthetic methodologies, and an exploration of their potential biological activities. We will dissect the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules, supported by detailed experimental protocols and workflow visualizations to empower researchers in their discovery efforts.

Introduction: The Strategic Value of a Brominated Vanillic Acid Scaffold

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid widely found in nature and recognized for a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] Its oxidized form, vanillin, is a common flavoring agent.[2] The strategic introduction of a bromine atom onto this scaffold at the 3-position, yielding this compound, significantly enhances its utility as a building block in drug discovery.

The bromine atom serves two primary purposes:

-

Electronic and Lipophilic Modification : It alters the electronic properties of the aromatic ring and increases the lipophilicity of the molecule, which can profoundly impact biological activity and pharmacokinetic properties.

-

Synthetic Handle : It provides a reactive site for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5]

This guide will explore the systematic development of analogs from this core structure, focusing on the synthetic logic and biological implications of targeted modifications.

The Core Scaffold: Physicochemical Profile and Chemical Reactivity

Understanding the intrinsic properties of the parent molecule is fundamental to designing successful synthetic campaigns and interpreting biological data.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for its identification and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₄ | PubChem[6] |

| Molecular Weight | 247.04 g/mol | PubChem[6] |

| CAS Number | 6324-52-3 | Sigma-Aldrich |

| Appearance | White to off-white solid | BenchChem[7] |

| Melting Point | 226-229 °C | BenchChem[7] |

| Solubility | Soluble in methanol, ethanol, DMSO | BenchChem[7] |

Key Reactive Sites for Analog Generation

The power of this scaffold lies in its three distinct functional groups, each offering a portal for diversification. The strategic choice of which site to modify allows for a systematic exploration of the chemical space to optimize for a desired biological effect.

Caption: Key modification sites on the core scaffold.

Synthetic Strategies and Methodologies

The synthesis of analogs can be approached through a logical, stepwise process, beginning with the formation of the core scaffold itself, followed by diversification at the key reactive sites.

Synthesis of the Core Scaffold

The most direct route to this compound involves the electrophilic bromination of a suitable precursor, such as vanillic acid or its methyl ester. The hydroxyl and methoxy groups are ortho-, para-directing activators. In the case of methyl p-hydroxybenzoate, the position ortho to the hydroxyl group is highly activated, making it susceptible to bromination.[8]

Reaction Scheme: Methyl Vanillate → Methyl 3-Bromo-4-hydroxy-5-methoxybenzoate → this compound

The rationale for using the methyl ester as the starting material is to protect the carboxylic acid, which can interfere with certain reaction conditions. The final step is a simple saponification to yield the desired carboxylic acid.

Diversification Strategy 1: Amide Bond Formation

The carboxylic acid is readily converted into amides, a functional group prevalent in many pharmaceuticals due to its ability to form key hydrogen bonds with biological targets. Amide coupling reactions are robust and can be achieved using standard coupling reagents.

This protocol describes a reliable method for coupling the core acid with a substituted aniline using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents. This self-validating system ensures reproducibility.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Rationale: HOBt is used to suppress side reactions and minimize racemization, while DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) to the stirred solution. Rationale: The reaction is cooled to control the exothermic activation of the carboxylic acid by EDC, preventing degradation of the active ester intermediate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine (to remove residual water and salts).[5]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a highly versatile and strategically valuable scaffold for modern drug discovery. Its derivatization at three distinct points—the carboxylic acid, the phenolic hydroxyl, and the aryl bromide—allows for a systematic and comprehensive exploration of chemical space. The insights gained from the well-studied parent compound, vanillic acid, provide a strong rationale for investigating these analogs as potential anti-inflammatory, antimicrobial, and anticancer agents.

Future research should focus on building small, focused libraries of analogs based on the synthetic strategies outlined in this guide. High-throughput screening against relevant biological targets, followed by detailed SAR analysis, will be crucial for identifying lead compounds. Further optimization of pharmacokinetic properties through targeted chemical modifications will be essential for translating in vitro activity into in vivo efficacy. The synthetic accessibility and rich chemical potential of this scaffold ensure its continued relevance in the quest for novel therapeutics.

References

-

Atai, A., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Vanillic acid. Wikipedia. Available at: [Link]

-

SciSpace. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. SciSpace. Available at: [Link]

-

Semantic Scholar. (2023). A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of vanillin and vanillic acid. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

-

National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. National Institutes of Health. Available at: [Link]

-

Stenutz. (n.d.). 3-bromo-4-methoxybenzoic acid. Stenutz. Available at: [Link]

-

ACS Publications. (n.d.). ACTION OF BROMINE ON VANILLIN, ISOVANILLIN, AND SOME OF THEIR DERIVATIVES, AND MODIFICATION OF THE DIRECTIVE INFLUENCE OF HYDROXYL IN THESE COMPOUNDS. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2024). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. PubMed. Available at: [Link]

-

PubMed. (2024). Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF. ResearchGate. Available at: [Link]

-

PubMed. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-4-hydroxy-5-methoxybenzaldehyde n-phenylsemicarbazone. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vanillic acid - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. A Review on Pharmacological Activities of Vanillic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-methoxybenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

Substituted benzoic acids are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its lipophilicity, electronic profile, and ability to interact with biological targets.[2] This guide focuses on a particularly compelling scaffold: 3-Bromo-4-hydroxy-5-methoxybenzoic acid, also known as 5-bromovanillic acid.

This molecule incorporates three key functional groups that portend significant biological potential: a bromine atom, a phenolic hydroxyl group, and a methoxy group. Halogenation, particularly with bromine, is a well-established strategy in drug design known to enhance the potency and metabolic stability of compounds.[3] The phenolic hydroxyl and methoxy groups are characteristic of vanilloids, a class of compounds recognized for their antioxidant and anti-inflammatory properties.

This technical guide provides a comprehensive exploration of this compound and its derivatives. We will delve into its synthesis, physicochemical characteristics, structure-activity relationships, and biological properties, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The aim is to provide a foundational understanding and practical protocols to accelerate research and development in this promising area of medicinal chemistry.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the parent molecule's properties is essential for designing and synthesizing effective derivatives. This compound is a solid at room temperature with the molecular formula C₈H₇BrO₄. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Bromovanillic acid | CymitQuimica |

| CAS Number | 6324-52-3 | Santa Cruz Biotechnology |

| Molecular Formula | C₈H₇BrO₄ | PubChem |

| Molecular Weight | 247.04 g/mol | PubChem |

| Appearance | White to off-white solid | BenchChem |

| Hydrogen Bond Donors | 2 (from -OH and -COOH) | PubChem |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and -OCH₃) | PubChem |

| XLogP3 | 1.8 | PubChem |

Synthesis and Derivatization

The synthesis of the core scaffold and its subsequent derivatization are critical steps in exploring its therapeutic potential. The carboxylic acid group serves as a versatile handle for creating a library of ester and amide derivatives, allowing for the modulation of properties such as solubility, cell permeability, and target engagement.[4]

Synthesis of the Core Scaffold

The most direct route to this compound is through the electrophilic bromination of a suitable precursor. A common starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid). While a specific protocol for the 5-bromo derivative is not extensively detailed in public literature, a reliable synthesis can be adapted from established methods for the bromination of similar phenolic acids.[1][5]

The key principle is the activation of the benzene ring by the hydroxyl and methoxy groups, which direct electrophilic substitution to the ortho and para positions. Since the position para to the hydroxyl group is occupied by the carboxylic acid, and the ortho position at C-2 is less sterically hindered, the bromine is directed to the C-5 position, which is ortho to the hydroxyl group and meta to the carboxyl group.

Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in glacial acetic acid with stirring in a round-bottom flask equipped with a reflux condenser.

-

Bromination: In a separate flask, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the heated solution of vanillic acid.

-

Causality: The hydroxyl and methoxy groups are activating and ortho-, para-directing. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂. Adding the bromine dropwise helps to control the reaction rate and minimize the formation of dibrominated byproducts.

-

-

Reflux: Heat the reaction mixture to reflux (typically around 118°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product, being less soluble in water, will precipitate out.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[1]

Derivatization Strategies

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental transformations in creating a diverse chemical library for screening.

Protocol 2: Synthesis of Ester Derivatives (e.g., Methyl Ester)

-

Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, which also acts as the solvent).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.

-

Reflux: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture and neutralize the excess acid with a weak base like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.

-

Purification: Purify the product using column chromatography on silica gel.

Amidation: Amide derivatives introduce a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. Amide bond formation typically requires activating the carboxylic acid.

Protocol 3: Synthesis of Amide Derivatives

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 15-20 minutes at 0°C.

-

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.

-

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude amide by recrystallization or column chromatography.[4]

Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a full series of this compound derivatives are not yet widely published, we can infer potential trends by analyzing the contributions of each functional group based on data from structurally related compounds.

-

Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often essential for interacting with the active sites of enzymes or receptors. Its conversion to esters or amides can modulate this interaction and significantly impact bioavailability.[2]

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group is crucial for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[7] Its presence, ortho to a methoxy group, is a classic feature of potent radical scavengers like vanillic acid.[8]

-

Methoxy Group (-OCH₃): This electron-donating group can enhance the radical scavenging capacity of the adjacent hydroxyl group.[9] It also increases lipophilicity compared to a simple catechol structure, potentially improving membrane permeability.

-

Bromine Atom (-Br): The introduction of a halogen atom like bromine significantly increases lipophilicity and can enhance binding to hydrophobic pockets in biological targets. Bromination is a known strategy to increase the potency of antimicrobial agents.[3] The electronegativity and size of the bromine atom can alter the electronic distribution of the ring and influence metabolic stability.

Biological Properties and Therapeutic Potential

Based on its structural motifs, this class of compounds is predicted to have several important biological activities.

Antioxidant and Anti-inflammatory Activity

The vanillic acid substructure strongly suggests potential for antioxidant and anti-inflammatory effects. Vanillic acid itself is a known scavenger of reactive oxygen species (ROS) and can downregulate the production of pro-inflammatory cytokines. A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect human keratinocytes from oxidative damage by activating the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[10] It is highly plausible that derivatives of this compound would exhibit similar cytoprotective properties.

Antimicrobial Activity

Halogenated phenolic compounds are frequently reported to possess significant antimicrobial properties.[3] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The combination of the lipophilic bromine atom with the acidic phenol moiety in the this compound scaffold makes its derivatives prime candidates for investigation as novel antibacterial or antifungal agents.

Enzyme Inhibition

Substituted benzoic acids are known to act as inhibitors for a variety of enzymes.[11] For example, derivatives of p-hydroxybenzoic acid have been explored as inhibitors of cholinesterases, which are relevant targets in neurodegenerative diseases.[12] The specific substitution pattern of this compound provides a unique scaffold that could be optimized for selectivity against various enzyme targets, such as kinases, phosphatases, or proteases, making it a valuable starting point for drug discovery programs.

Key Experimental Protocols

To validate the predicted biological activities, standardized in vitro assays are essential. The following are foundational protocols for assessing the antioxidant and antimicrobial properties of newly synthesized derivatives.

Protocol 4: DPPH Free Radical Scavenging Assay (Antioxidant)

-

Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_blank - A_sample) / A_blank] * 100, where A is the absorbance. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Protocol 5: Broth Microdilution Assay (Antimicrobial - MIC Determination)

-

Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in sterile broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a privileged scaffold with significant, yet underexplored, potential in drug discovery. Its unique combination of a halogen atom and a vanilloid-like structure makes it a compelling starting point for developing novel therapeutic agents with potential antioxidant, anti-inflammatory, and antimicrobial properties.

Future research should focus on the systematic synthesis and screening of ester and amide libraries to establish clear structure-activity relationships. Elucidating the mechanisms of action for the most potent derivatives will be crucial for their advancement as drug candidates. Given the cytoprotective effects of related compounds, exploring the potential of this scaffold in the context of neurodegenerative diseases and dermatology is a particularly promising avenue for future investigation. This guide serves as a foundational resource to empower researchers to unlock the full therapeutic potential of this versatile chemical entity.

References

-

10-240961 - 3-bromo-4-hydroxybenzoic-acid | 14348-41-5. (n.d.). Retrieved January 16, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Natural Products Atlas. (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved January 16, 2026, from [Link]

-

Tai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry. Retrieved January 16, 2026, from [Link]

-

Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Retrieved January 16, 2026, from [Link]

-

Ogińska, M., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. PubMed. Retrieved January 16, 2026, from [Link]

-

Ogińska, M., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI. Retrieved January 16, 2026, from [Link]

-

Tai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. PubMed. Retrieved January 16, 2026, from [Link]

-

Sharma, U. P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

-

Ienaşcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Kim, K.-N., et al. (n.d.). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and biological activity of N-acyl-5-bromanthranilic acids. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved January 16, 2026, from [Link]

-

PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved January 16, 2026, from [Link]

-

Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

PubMed. (n.d.). Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. [PDF] Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays | Semantic Scholar [semanticscholar.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-hydroxy-5-methoxybenzoic acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-4-hydroxy-5-methoxybenzoic acid. In the absence of readily available experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a substituted benzoic acid derivative with a unique arrangement of functional groups that influence its chemical and physical properties. The presence of a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid on the aromatic ring makes it an interesting candidate for various applications, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for its use in any scientific endeavor. While specific analytical data for this compound is not widely published, we can predict its spectral characteristics with a high degree of confidence.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton. The substitution pattern on the benzene ring leaves two aromatic protons, which will appear as two distinct signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8-10 | Singlet (broad) | 1H | Hydroxyl (-OH) |

| ~7.3-7.5 | Doublet | 1H | Aromatic C-H |

| ~7.1-7.3 | Doublet | 1H | Aromatic C-H |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

The broadness of the -COOH and -OH signals is due to hydrogen bonding and chemical exchange. The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atom is deactivating, while the hydroxyl and methoxy groups are activating.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see signals for the eight unique carbon atoms in this compound.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic acid (-COOH) |

| ~145-150 | Aromatic C-OH |

| ~140-145 | Aromatic C-OCH₃ |

| ~125-130 | Aromatic C-H |

| ~115-120 | Aromatic C-H |

| ~110-115 | Aromatic C-Br |

| ~105-110 | Aromatic C-COOH |

| ~55-60 | Methoxy (-OCH₃) |

The chemical shifts are estimated based on the known effects of the different functional groups on the benzene ring. For instance, the carbon attached to the highly electronegative oxygen atoms of the carboxylic acid group will be significantly downfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be rich with information due to the variety of functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | O-H stretch (broad) | Hydroxyl (-OH) |

| 3300-2500 | O-H stretch (very broad) | Carboxylic acid (-COOH) |

| ~1700-1680 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250, ~1030 | C-O stretch | Ether (-OCH₃) and Phenol (-OH) |

| ~600-500 | C-Br stretch | Bromo group |

The broadness of the hydroxyl and carboxylic acid O-H stretching bands is a hallmark of hydrogen bonding. The carbonyl stretch of the carboxylic acid is a strong and sharp peak, which is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₈H₇BrO₄) is approximately 246.04 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

The molecule is expected to fragment in predictable ways upon ionization. Key fragmentation pathways could include:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

-

Loss of a methoxy radical (•OCH₃).

-

Decarboxylation (loss of CO₂).

-

Loss of a bromine atom (•Br).

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound like this compound.

Sources

Unlocking the Therapeutic Potential of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Researcher's Guide to Target Identification and Validation

Introduction: A Molecule of Interest at the Crossroads of Natural Product Chemistry and Rational Drug Design

3-Bromo-4-hydroxy-5-methoxybenzoic acid, a halogenated derivative of the well-known flavoring agent and bioactive compound vanillic acid, stands as a compelling candidate for therapeutic development. While direct and extensive research on this specific molecule is nascent, its structural relationship to a class of compounds with established pharmacological activities provides a strong rationale for its investigation. Vanillic acid and its derivatives are known to possess a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects.[1][2] The introduction of a bromine atom to the vanillic acid scaffold is a key chemical modification that can significantly influence its physicochemical properties and, consequently, its biological activity. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the selectivity of drug candidates.[3]

This in-depth technical guide serves as a roadmap for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. By leveraging the wealth of knowledge on structurally related compounds, this document outlines potential therapeutic targets, provides a rationale for their selection, and details robust experimental workflows for their validation. The following sections will delve into the potential anti-inflammatory, anticancer, and antimicrobial applications of this promising molecule, offering a comprehensive framework for its preclinical evaluation.

Part 1: Probing the Anti-inflammatory and Immunomodulatory Landscape

The chronic inflammatory response is a hallmark of numerous diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. Vanillic acid and other phenolic compounds have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways that orchestrate the inflammatory cascade.[4][5] The presence of the bromine atom in this compound may enhance its interaction with target proteins, potentially leading to increased potency.

The NF-κB Signaling Pathway: A Primary Target for Anti-inflammatory Intervention

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a well-validated target for anti-inflammatory drug discovery. Vanillin, a related compound, has been shown to inhibit NF-κB activation.[4] It is therefore highly probable that this compound will exhibit similar, if not more potent, inhibitory effects on this pathway.

Causality of Experimental Choices: The following experimental workflow is designed to systematically investigate the inhibitory effect of this compound on the NF-κB pathway. The use of a reporter gene assay provides a high-throughput initial screen, while subsequent Western blot analysis offers mechanistic insights into the specific nodes of the pathway being targeted.

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as RAW 264.7 macrophages or HEK293T cells, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in appropriate culture plates (96-well for reporter assays, 6-well for Western blotting).

-

For reporter assays, transiently transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for the appropriate duration.

-

-

NF-κB Reporter Gene Assay:

-

Following stimulation, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the NF-κB luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound.

-

-

Western Blot Analysis for IκBα Phosphorylation and Degradation:

-

After treatment and stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Presentation:

| Compound Concentration (µM) | NF-κB Reporter Activity (% of Control) | p-IκBα/Total IκBα Ratio (Fold Change) |

| 0 (Vehicle Control) | 100 | 1.0 |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

Diagram: Proposed Inhibitory Action on the NF-κB Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway: A Convergence Point for Inflammatory Signals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are crucial transducers of extracellular inflammatory signals to the nucleus.[6] These pathways are often activated in concert with NF-κB and represent another promising set of targets for anti-inflammatory agents. A prior study has shown that a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, can inhibit MAPK pathway activation.[6]

Causality of Experimental Choices: The following protocol is designed to assess the impact of this compound on the phosphorylation status of key MAPK proteins, providing a direct measure of pathway activation.

-

Cell Culture and Treatment:

-

Western Blot Analysis for Phosphorylated MAPKs:

-

Prepare cell lysates as described in the NF-κB protocol.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membranes with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

-

Use an appropriate loading control for normalization.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.

-

Data Presentation:

| Compound Concentration (µM) | p-ERK/Total ERK Ratio (Fold Change) | p-p38/Total p38 Ratio (Fold Change) | p-JNK/Total JNK Ratio (Fold Change) |

| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Diagram: Experimental Workflow for MAPK Pathway Analysis

Caption: Workflow for MAPK phosphorylation analysis.

Part 2: Uncovering Novel Avenues for Cancer Therapy

The anti-cancer properties of vanillin and its derivatives have been documented across various cancer types.[4] These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways that drive tumor progression and metastasis. The unique chemical structure of this compound may confer enhanced or novel anti-cancer activities.

Tubulin Polymerization: A Clinically Validated Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, with drugs like paclitaxel and vinca alkaloids being mainstays of chemotherapy. Combretastatin A-4 is a natural product that inhibits tubulin polymerization by binding to the colchicine-binding site. The synthesis and evaluation of boronic acid bioisosteres of combretastatin A-4 have demonstrated that modifications to the phenolic rings can significantly impact anti-tubulin activity.[7] Given the structural analogy, this compound should be investigated for its potential to inhibit tubulin polymerization.

Causality of Experimental Choices: An in vitro tubulin polymerization assay provides a direct measure of the compound's effect on microtubule formation. This is followed by cell-based assays to confirm the anti-proliferative effects and to visualize the disruption of the microtubule network.

-

In Vitro Tubulin Polymerization Assay:

-

Use a commercially available tubulin polymerization assay kit containing purified tubulin.

-

Reconstitute the tubulin in a suitable buffer.

-

Add varying concentrations of this compound, a positive control (e.g., colchicine or nocodazole), and a negative control (vehicle) to a 96-well plate.

-

Initiate polymerization by adding a polymerization buffer and incubating at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Cell Viability Assay:

-

Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the IC50 value for the compound.

-

-

Immunofluorescence Staining of Microtubules:

-

Grow cells on glass coverslips and treat with the compound at its IC50 concentration for an appropriate time.

-

Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.

-

Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization or abnormal spindle formation.

-

Data Presentation:

| Compound Concentration (µM) | Tubulin Polymerization (% Inhibition) | Cell Viability (% of Control) |

| 0 (Vehicle Control) | 0 | 100 |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

Diagram: Logical Relationship of Anti-Tubulin Experiments

Caption: Logical flow for validating anti-tubulin activity.

Part 3: Exploring the Potential for Novel Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Brominated phenols and related compounds isolated from marine organisms have demonstrated potent antibacterial and antifungal activities.[3] The presence of a bromine atom in this compound strongly suggests that it may possess significant antimicrobial properties.

Determination of Antimicrobial Spectrum and Potency

The first step in evaluating a potential antimicrobial agent is to determine its spectrum of activity against a panel of clinically relevant microorganisms and to quantify its potency.

Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation:

-

Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism according to CLSI guidelines.

-

-

Assay Setup:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plates at the appropriate temperature and for the recommended duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation:

| Microorganism | Gram Stain/Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | |

| Escherichia coli | Gram-negative | |

| Pseudomonas aeruginosa | Gram-negative | |

| Candida albicans | Fungus |

Summary and Future Directions

This compound is a structurally intriguing molecule with the potential to engage a diverse range of therapeutic targets. This guide has outlined a strategic approach to unraveling its pharmacological potential, focusing on three key areas: inflammation, cancer, and infectious diseases. The proposed experimental workflows provide a robust framework for target identification and validation.

Future research should aim to build upon these initial findings. Promising "hits" from the described assays should be followed up with more in-depth mechanistic studies, including the identification of direct protein targets, in vivo efficacy studies in relevant animal models of disease, and preliminary ADME/Tox profiling. The journey from a promising molecule to a clinically viable therapeutic is long and challenging, but the scientific rationale for investigating this compound is compelling. This guide provides the initial coordinates for that exciting journey of discovery.

References

-

ResearchGate. Discovering multifaceted role of vanillic acid beyond flavours: Nutraceutical and therapeutic potential. [Link]

-

PubMed. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections. [Link]

-

MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]

-

Semantic Scholar. An overview of therapeutic effects of vanillic acid. [Link]

-

ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

-

PubChem. 3-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]

-

MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]

-

NIH. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID | Semantic Scholar [semanticscholar.org]

- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | MDPI [mdpi.com]

- 7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 3-Bromo-4-hydroxy-5-methoxybenzoic Acid for Advanced Synthesis

Abstract

3-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly functionalized aromatic scaffold that serves as a versatile starting material in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl group, and a bromine atom—provides three distinct and orthogonally reactive sites for molecular elaboration. This guide provides a detailed exploration of the strategic functionalization of this molecule, offering field-proven protocols for esterification, etherification, and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating procedural frameworks, this document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel compounds.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of synthetic chemistry, the efficiency of a drug discovery or materials development program is often dictated by the versatility of its core building blocks. This compound is a prime example of such a scaffold. The electron-donating methoxy group and the phenolic hydroxyl group influence the electronic properties of the aromatic ring, while the bromine atom and carboxylic acid provide robust handles for a variety of chemical transformations.